molecular formula C23H26N5O7S- B1259320 Piperacillin(1-)

Piperacillin(1-)

Cat. No.: B1259320
M. Wt: 516.5 g/mol
InChI Key: IVBHGBMCVLDMKU-GXNBUGAJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Beta-Lactam Antibiotics and Bacterial Cell Wall Synthesis Inhibition

Piperacillin (B28561) is a broad-spectrum, semi-synthetic antibiotic belonging to the ureidopenicillin subclass of the larger beta-lactam family of antimicrobial agents. wikipedia.orgebi.ac.uk The foundational mechanism of all beta-lactam antibiotics is the disruption of bacterial cell wall biosynthesis. nih.gov The bacterial cell wall is a critical structure, primarily composed of peptidoglycan, which provides osmotic stability and maintains the cell's shape. nih.gov Peptidoglycan consists of alternating N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) units cross-linked by short peptide chains. nih.gov Beta-lactam antibiotics, including piperacillin, exert their bactericidal effect by inhibiting the enzymes responsible for the final steps of this synthesis, specifically the cross-linking of peptidoglycan strands. patsnap.comrcsb.org This inhibition leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. rcsb.orgdrugbank.com

Role of Penicillin-Binding Proteins (PBPs) as Core Targets

The primary molecular targets of piperacillin and other beta-lactam antibiotics are Penicillin-Binding Proteins (PBPs). patsnap.comrcsb.org PBPs are bacterial enzymes, located in the periplasmic region of the cell membrane, that catalyze the terminal stages of peptidoglycan synthesis, including transpeptidation and carboxypeptidation. scialert.netliofilchem.com Gram-negative bacteria, such as Pseudomonas aeruginosa, possess multiple types of PBPs. scialert.net The structural similarity between the beta-lactam ring of piperacillin and the D-Ala-D-Ala moiety of the natural peptidoglycan substrate allows the antibiotic to bind to the active site of PBPs. rcsb.orgscialert.net This binding involves the formation of a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site, which effectively inactivates the enzyme and halts cell wall construction. patsnap.comscialert.net The specific affinity of piperacillin for different PBPs can vary; for instance, in Streptococcus pneumoniae, PBP2b is a primary target for piperacillin. oup.com

Overview of Piperacillin's Research Significance in Antimicrobial Resistance

Piperacillin holds significant importance in antimicrobial resistance research due to its broad-spectrum activity and its role as a key agent in studying resistance mechanisms. wikipedia.orgebi.ac.uk Its chemical structure includes a polar side chain that enhances its penetration into Gram-negative bacteria and provides some stability against certain beta-lactamase enzymes. wikipedia.orgebi.ac.uk However, the emergence of resistance is a major focus of research. The most prevalent mechanism of resistance is the bacterial production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. nih.govpatsnap.com Research has delved into how bacteria, such as E. coli, can achieve resistance through the hyperproduction of beta-lactamases like TEM-1, sometimes mediated by gene amplification or stronger promoters. microbiologyresearch.orgnih.govasm.orgfrontiersin.org Other resistance mechanisms studied in relation to piperacillin include alterations in PBP active sites that lower binding affinity, as seen in some strains of Veillonella spp. and Enterococcus faecium, and decreased antibiotic penetration due to changes in outer membrane proteins. wikipedia.orgnih.govnih.gov The widespread use of piperacillin, often in combination with a beta-lactamase inhibitor, makes it a critical subject for surveillance and mechanistic studies to understand and combat the evolution of bacterial resistance. researchgate.netnih.govcyprusjmedsci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N5O7S-

Molecular Weight

516.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/p-1/t13-,14-,15+,20-/m1/s1

InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-M

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Origin of Product

United States

Mechanistic Insights into Piperacillin Target Interactions

Molecular Mechanism of Penicillin-Binding Protein Inhibition by Piperacillin (B28561)

The inhibitory action of piperacillin against PBPs is a multi-step process that culminates in the formation of a stable, inactive complex. This mechanism is rooted in the structural similarity between piperacillin and the natural substrate of PBPs, the D-alanyl-D-alanine dipeptide of the peptidoglycan stem peptide. scialert.netoup.com

The primary function of many PBPs is to catalyze the transpeptidation reaction, which creates cross-links between adjacent peptidoglycan strands. scialert.netnih.gov This cross-linking is essential for the strength and rigidity of the bacterial cell wall. scialert.net Piperacillin acts as a suicide inhibitor by mimicking the D-Ala-D-Ala substrate. oup.com By binding to the active site of the PBP, piperacillin effectively blocks the natural substrate from accessing the enzyme, thereby preventing the transpeptidation process. patsnap.comwikipedia.org This inhibition of cell wall cross-linking weakens the structural integrity of the bacterium, rendering it susceptible to osmotic lysis. patsnap.com

The interaction between piperacillin and a PBP begins with the formation of a non-covalent preacylation complex (EI). oup.com Following this initial binding, a key serine residue within the active site of the PBP launches a nucleophilic attack on the carbonyl carbon of piperacillin's β-lactam ring. scialert.netoup.com This attack results in the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex (EI*). oup.comnih.govosti.gov This acylation process effectively inactivates the PBP, as the enzyme is no longer available to perform its function in cell wall synthesis. mdpi.comresearchgate.net The stability of this covalent bond is a critical factor in the efficacy of piperacillin. nih.gov

The general kinetic model for this interaction can be described as:

E + I ⇌ EI → EI *

Where E is the enzyme (PBP), I is the inhibitor (piperacillin), EI is the non-covalent complex, and EI* is the covalent acyl-enzyme complex. oup.com

Inhibition of Peptidoglycan Transpeptidation

Structural Biology of Piperacillin-PBP Complexes

The study of the three-dimensional structures of piperacillin in complex with various PBPs provides critical insights into the molecular basis of its inhibitory activity and the factors governing its binding affinity and specificity.

Crystallographic studies have identified the key amino acid residues within the PBP active site that are crucial for piperacillin binding. In Pseudomonas aeruginosa PBP3, the active site serine, Ser294, is the primary residue that forms the covalent bond with the β-lactam ring. rcsb.orgbiorxiv.org Other important residues that stabilize the interaction through hydrogen bonds and other non-covalent forces include Ser349, Ser485, Thr487, and Tyr503. biorxiv.org For instance, the carboxylate group of piperacillin interacts with residues such as Ser485, Lys484, and Thr487. rcsb.org In Klebsiella pneumoniae PBP2, the active site serine is Ser316, and piperacillin engages in hydrophobic interactions with this residue. researchgate.net

Key PBP Residues Interacting with Piperacillin
PBPBacterial SpeciesKey ResidueType of Interaction
PBP3Pseudomonas aeruginosaSer294Covalent bond formation
PBP3Pseudomonas aeruginosaSer485Hydrogen bond
PBP3Pseudomonas aeruginosaThr487Hydrogen bond
PBP2Klebsiella pneumoniaeSer316Hydrophobic interaction

The binding of piperacillin to a PBP can induce significant conformational changes in the enzyme. In some PBPs, such as PBP4 from Enterococcus faecalis, the active site is initially in a distorted conformation. nih.govosti.gov Upon acylation with a β-lactam, both local and more distributed conformational changes occur. nih.gov For example, in PBP4, the nucleophilic Ser424 hydroxyl group rotates upon acylation, and the structural elements that enclose the catalytic site open up to accommodate the antibiotic. osti.gov This widening of the catalytic cleft is a common feature observed in many PBPs upon β-lactam binding. osti.gov In some resistant strains, such as MRSA, the PBP2a active site is typically closed and inaccessible to β-lactams. asm.org However, the binding of an allosteric effector can trigger a conformational change that opens the active site, making it vulnerable to inhibition by piperacillin. asm.orgrcsb.org

The various chemical moieties of the piperacillin molecule play distinct roles in its binding to PBPs. The strained β-lactam ring is the key reactive group responsible for acylating the active site serine. biorxiv.org The piperazine (B1678402) ring moiety contributes to the stability of the bound complex through pi-stacking interactions within the PBP active site. rcsb.org The ureido group may also contribute to reactivity by positioning the 2,3-dioxopiperazine group for optimal interactions with tyrosine residues in the active site. acs.org Furthermore, the carboxylate group at the C-3 position is crucial for anchoring the molecule within the active site through interactions with conserved residues. rcsb.orgacs.org

Contribution of Piperacillin Moieties to PBP Interaction
Piperacillin MoietyFunction in PBP Binding
β-Lactam RingForms covalent bond with active site serine. biorxiv.org
Piperazine RingStabilizes binding through pi-stacking interactions. rcsb.org
Ureido GroupOptimizes positioning for interaction with active site residues. acs.org
Carboxylate Group (C-3)Anchors the molecule in the active site via hydrogen bonds. rcsb.org

Mechanisms of Bacterial Resistance to Piperacillin

Beta-Lactamase-Mediated Hydrolysis and Inactivation

The most prevalent mechanism of resistance to piperacillin (B28561) involves the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, a core structural feature of piperacillin, rendering the antibiotic inactive. patsnap.com

Role of Specific Beta-Lactamase Classes (e.g., ESBLs, AmpC)

Certain classes of β-lactamases are particularly effective at neutralizing piperacillin.

Extended-Spectrum β-Lactamases (ESBLs): ESBLs, such as those from the TEM, SHV, and CTX-M families, are plasmid-encoded enzymes that can efficiently hydrolyze extended-spectrum penicillins like piperacillin. msdmanuals.com The production of these enzymes by Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, is a common cause of resistance. vch.caasm.org Resistance can be further amplified by the hyperproduction of these enzymes. asm.org

AmpC β-Lactamases: AmpC enzymes are typically chromosomally encoded and can be induced in the presence of certain β-lactam antibiotics. mdpi.comnih.gov While piperacillin is considered a weak inducer of AmpC production, these enzymes can still hydrolyze it, leading to resistance, particularly when the AmpC gene is derepressed and overproduced. nih.govnih.govmdpi.com Unlike ESBLs, AmpC enzymes are not inhibited by traditional β-lactamase inhibitors like clavulanic acid or tazobactam (B1681243). mdpi.comasm.org

Synergistic Inhibition with Beta-Lactamase Inhibitors (e.g., Tazobactam)

To counteract β-lactamase-mediated resistance, piperacillin is often combined with a β-lactamase inhibitor.

Tazobactam: Tazobactam is a penicillanic acid sulfone that acts as a "suicide inhibitor." patsnap.comnih.gov It irreversibly binds to and inactivates many β-lactamase enzymes, particularly ESBLs from the TEM, SHV, and CTX-M groups. patsnap.comasm.orgdrugbank.com This action protects piperacillin from degradation, restoring its ability to bind to PBPs and inhibit bacterial cell wall synthesis. patsnap.commedschool.co The combination of piperacillin and tazobactam extends the antibiotic's spectrum of activity against many β-lactamase-producing bacteria. patsnap.commedicinenet.com However, tazobactam is not effective against all β-lactamases; for instance, it is vulnerable to hydrolysis by AmpC enzymes and does not inhibit metallo-β-lactamases. mdpi.commdpi.commims.com Resistance to the piperacillin/tazobactam combination can still emerge through mechanisms like the hyperproduction of ESBLs or the presence of β-lactamases that are not inhibited by tazobactam, such as OXA-1. asm.orgoup.com

Research on Metallo-Beta-Lactamase (MBL) Interaction and Inhibition

Metallo-β-lactamases (MBLs) represent a formidable challenge to piperacillin and other β-lactam antibiotics.

MBL Activity: MBLs belong to Ambler class B and utilize zinc ions in their active site to hydrolyze a very broad range of β-lactams, including penicillins, cephalosporins, and carbapenems. msdmanuals.commdpi.comnih.gov Prominent MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types. msdmanuals.commdpi.comresearchgate.net These enzymes are not inhibited by current clinical β-lactamase inhibitors like tazobactam. mdpi.com The genes encoding MBLs are often located on mobile genetic elements, facilitating their spread among Gram-negative pathogens. oup.com

Inhibition Research: The significant threat posed by MBLs has spurred research into novel inhibitors. Various compounds are under investigation, including those based on different chemical scaffolds like cyclic boronates, N-sulfamoylpyrrole-2-carboxylates, and thiazole (B1198619) carboxylates (ANT2681), which aim to inhibit MBLs through mechanisms like zinc chelation or noncovalent competitive binding. nih.govfrontiersin.orgresearchgate.net For example, some cyclic boronates have shown the ability to inhibit all four classes of β-lactamases, including MBLs. researchgate.net The development of a clinically effective MBL inhibitor that could be paired with piperacillin remains a critical goal in combating multidrug-resistant bacteria. researchgate.net

Alterations in Penicillin-Binding Proteins

A second major mechanism of resistance to piperacillin involves structural changes in the penicillin-binding proteins (PBPs), the bacterial enzymes responsible for the final steps of peptidoglycan synthesis. These alterations reduce the binding affinity of piperacillin to its target, diminishing its inhibitory effect. mims.com

Point Mutations in PBP Genes (e.g., Gly-617 to Ala, Thr446Ala)

Specific amino acid substitutions within PBP genes can confer resistance to piperacillin.

In Streptococcus pneumoniae, mutations in PBP2b are a key step in developing piperacillin resistance. nih.govnih.gov Laboratory studies have identified specific point mutations that lead to resistance. For instance, a Gly-617 to Ala substitution within a conserved homology box of PBP2b has been shown to cause resistance. nih.govasm.org

Another critical mutation in S. pneumoniae PBP2b is the Thr446 to Ala substitution, which is adjacent to the Ser443SerAsn homology box. nih.gov This mutation has been found in all clinical isolates with low-affinity PBP2b and results in a twofold increase in piperacillin resistance. nih.gov It also significantly reduces the lytic response of the bacteria to piperacillin, highlighting its importance in clinical resistance development. nih.govetflin.com

Table 1: Key Point Mutations in PBPs Conferring Piperacillin Resistance

PBP Organism Mutation Consequence
PBP2b Streptococcus pneumoniae Gly-617 to Ala Resistance to piperacillin. nih.govasm.org
PBP2b Streptococcus pneumoniae Thr446 to Ala Twofold increase in piperacillin resistance; reduced lytic response. nih.govetflin.com

Mosaic Gene Recombinations in PBPs

In many highly resistant clinical isolates, resistance is not due to single point mutations but rather to the acquisition of "mosaic" PBP genes.

This process involves horizontal gene transfer and homologous recombination, where segments of PBP genes from a susceptible bacterium are replaced with DNA from a resistant species, often a commensal organism like other Streptococcus or Neisseria species. oup.comnih.govnih.gov

The resulting mosaic PBP genes contain numerous amino acid substitutions compared to the original protein. nih.govasm.org In Streptococcus pneumoniae, the development of high-level β-lactam resistance often involves the formation of mosaic genes for PBP2b, PBP2x, and PBP1a. elifesciences.orgasm.org Similarly, in Neisseria gonorrhoeae, mosaic penA genes encoding altered PBP2 are a primary cause of reduced susceptibility to penicillins. oup.comnih.govnih.gov

These extensively altered proteins have a significantly lower affinity for β-lactam antibiotics, including piperacillin, while retaining their essential enzymatic function for cell wall synthesis. nih.govresearchgate.net The creation of these mosaic structures is a powerful evolutionary mechanism that allows bacteria to acquire high levels of resistance. nih.gov

Impact of PBP Modifications on Piperacillin Affinity and Acylation Efficiency

Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, are a significant mechanism of resistance to piperacillin. These modifications can reduce the drug's ability to bind to and acylate the PBP, thereby allowing the bacterium to continue its cell wall synthesis. The efficiency of PBP acylation by a β-lactam is a key determinant of the antibiotic's inhibitory potency. scirp.org Resistance arises when mutations lead to a low affinity for the antibiotic, which can be due to a poor initial noncovalent binding (a high dissociation constant, Kd), a slow rate of acylation (k2), or both. scirp.org

In Streptococcus pneumoniae, specific mutations in PBP2b are associated with piperacillin resistance. The Thr446Ala substitution, which is located adjacent to a conserved catalytic motif, is frequently found in clinical isolates with low-affinity PBP2b and has been shown to be important for the development of resistance. ontosight.ai This particular mutation significantly diminishes the divisional response of the bacterium to piperacillin. ontosight.ai Similarly, the T446A amino acid change in PBP2b can reduce the binding affinity for penicillin by as much as 60%. ontosight.ai

In Enterococcus faecalis, resistance to penicillins has been linked to alterations in PBP4. ontosight.ai An accumulation of point mutations within the penicillin-binding module of PBP4 can lead to a decreased affinity for β-lactams. ontosight.ai While PBP4 naturally has a low reactivity to many β-lactams, certain mutations can further destabilize the formation of the antibiotic-PBP complex, leading to increased minimum inhibitory concentrations (MICs). ontosight.ai For instance, amino acid substitutions near the three catalytic-site motifs of PBP4 have been identified in piperacillin-resistant clinical isolates, suggesting they interfere with the binding and acylation process. ontosight.ai

The table below summarizes key PBP modifications that impact piperacillin efficacy.

BacteriumPBPModificationImpact on Piperacillin Interaction
Streptococcus pneumoniaePBP2bThr446AlaReduces binding affinity and divisional response. ontosight.ai
Enterococcus faecalisPBP4Various point mutations near catalytic sitesDecreases binding affinity, leading to resistance. ontosight.ai

Paradoxical PBP Selection in Resistance Development

A notable phenomenon in the development of resistance to piperacillin is the "piperacillin paradox," which has been observed in Streptococcus pneumoniae. oup.com This paradox describes a situation where the primary mutations conferring resistance arise in a PBP that is not the most reactive target of the antibiotic. oup.com

In S. pneumoniae, piperacillin's most reactive target, meaning the PBP it inhibits most readily, is PBP2x. oup.com Inhibition of PBP2x leads to distinct morphological defects in the bacteria. oup.com However, laboratory studies and analysis of resistant lineages have shown that the initial level of resistance to piperacillin is primarily conferred by mutations that create low-affinity variants of PBP2b. oup.com PBP2x variants that confer resistance are typically selected only after a low-affinity PBP2b is already present, contributing to a second, higher level of resistance. oup.com

This is paradoxical because one would expect mutations to first affect the most sensitive and primary target (PBP2x). Instead, it is the lesser inhibition of PBP2b that appears to be the determining factor for growth arrest, making it the primary selection point for resistance mutations. oup.com This suggests that while PBP2x is the most inhibited PBP, the activity of PBP2b is the ultimate bottleneck for cell survival in the presence of piperacillin, and thus mutations in its gene (pbp2b) are selected for first. ontosight.aioup.com

Efflux Pump Systems

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govpnas.org This mechanism prevents the intracellular accumulation of the drug, thereby reducing its efficacy. nih.gov Overexpression of these pumps is a major driver of multidrug resistance (MDR) in many Gram-negative bacteria. medrxiv.org

Role of Specific Efflux Pumps (e.g., OmpX, TolC, MtrCDE)

Several specific efflux systems have been implicated in resistance to piperacillin and other β-lactams.

TolC-Family Outer Membrane Proteins : TolC is the outer membrane channel component of several tripartite efflux pumps in Escherichia coli and other Gram-negative bacteria, most notably the AcrAB-TolC system. pnas.orgnih.gov This system is a primary defense mechanism, capable of extruding a vast array of structurally diverse compounds, and plays a pivotal role in intrinsic and acquired resistance. pnas.org While direct studies on piperacillin efflux via AcrAB-TolC are part of a broader understanding, the pump's known polyspecificity makes it a key contributor to resistance against many β-lactams. nih.gov In Pseudomonas aeruginosa, treatment with piperacillin can trigger the upregulation of regulatory systems that control various efflux pumps, indicating their role in the antibiotic response. nih.gov

MtrCDE : The multiple transferable resistance (Mtr) efflux pump in Neisseria gonorrhoeae is another critical system for antibiotic resistance. mdpi.com It is composed of the inner membrane protein MtrD, the periplasmic fusion protein MtrC, and the outer membrane channel MtrE. mdpi.com The MtrCDE pump exports a wide variety of antimicrobial agents, and mutations leading to its overexpression confer increased resistance to antibiotics including penicillin. mdpi.com

OmpX : The role of Outer Membrane Protein X (OmpX) is complex and appears to be indirect. It is not a pump itself but a small, eight-stranded β-barrel outer membrane protein. researchgate.net Its expression level can influence membrane permeability and resistance to antibiotics. In Enterobacter aerogenes, overexpression of OmpX has been associated with a decrease in the expression of major porins and reduced susceptibility to β-lactams. researchgate.net However, its role can be species-specific; a study on Salmonella enterica serovar Typhimurium found that deleting the OmpX-like protein STM3031 had no effect on piperacillin resistance, though it did impact resistance to ceftriaxone. nih.gov In uropathogenic E. coli (UPEC), OmpX has been associated with resistance to fluoroquinolones. This suggests OmpX may act as a regulator of membrane permeability, sometimes as part of an initial stress response, rather than as a direct component of an efflux pump for piperacillin. researchgate.net

Transcriptomic and Proteomic Responses Related to Efflux

Exposure to piperacillin or related antibiotics triggers significant changes in the bacterial transcriptome (the set of all RNA transcripts) and proteome (the entire set of proteins), often involving the upregulation of efflux systems.

Proteomic analysis of a laboratory-derived piperacillin/tazobactam-resistant strain of E. coli reported the potential role of a multidrug efflux pump system in resistance. In Pseudomonas aeruginosa, proteomic studies revealed that treatment with the related penicillin, carbenicillin (B1668345), led to a significant increase in the abundance of components from multiple efflux pumps, including TriABC, MexAB-OprM, MexXY, and MexVW. researchgate.net The same study noted that the β-lactamase AmpC was also increased in abundance in response to both carbenicillin and piperacillin. researchgate.net In Bacteroides fragilis, exposure to sub-inhibitory concentrations of piperacillin/tazobactam resulted in the increased abundance of ATP synthase subunits, which could be involved in powering efflux pumps.

Transcriptomic analysis of P. aeruginosa has provided a more detailed view of the regulatory response. Treatment with piperacillin was shown to alter the activity of specific independent modular regulons (iModulons), which are groups of co-regulated genes. nih.gov Notably, iModulons containing genes for efflux pumps, such as those regulated by CpxR, SoxR, and MexS-1, showed differential activity in response to piperacillin, linking the antibiotic stress directly to the transcriptional regulation of these resistance mechanisms. nih.govnih.gov

Other Adaptive Resistance Mechanisms

Beyond specific mutations in target proteins or the upregulation of efflux pumps, bacteria can employ broader, more global adaptive strategies to survive antibiotic exposure.

Global Physiological Changes in Bacterial Response

Exposure to piperacillin can induce widespread physiological changes in bacteria, altering their metabolism and stress responses. A key example is the induction of oxidative stress. In Burkholderia thailandensis, low doses of piperacillin were found to cause oxidative stress, which in turn activates redox-sensing transcriptional regulators like OxyR and SoxR. This activation leads to a global change in gene expression, including the production of the virulence factor malleicyprol, effectively linking the antibiotic stress to a virulence response. Similar evidence suggests that β-lactam treatment can also generate reactive oxygen species (ROS) in P. aeruginosa and E. coli.

Proteomic studies of an E. coli strain with induced resistance to piperacillin/tazobactam revealed significant metabolic reprogramming. Compared to the susceptible parent strain, the resistant strain showed decreased abundance of proteins involved in central metabolic pathways such as glycolysis and the pentose-phosphate shunt, as well as protein biosynthesis and amino acid transport. Conversely, proteins related to bacterial virulence and DNA protection during stress were increased in the resistant strain. These findings indicate that resistance to piperacillin is not just a single-gene event but can involve a comprehensive rewiring of the cell's physiology to cope with the antibiotic's effects.

Alterations in Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a formidable and selective barrier, protecting the organism from the external environment while controlling the influx of essential substances. nih.govmdpi.com This membrane's inherent structure provides intrinsic resistance by limiting the entry of many antimicrobial agents. nih.gov For hydrophilic antibiotics such as piperacillin, the primary route across this barrier is through water-filled protein channels known as porins. nih.govmdpi.com Consequently, one of the crucial mechanisms by which Gram-negative bacteria develop resistance is by altering the permeability of their outer membrane, specifically by modifying these porin channels to reduce antibiotic uptake. mdpi.commdpi.com

This alteration can be achieved through several strategies, including the reduced expression or complete loss of specific porins, mutations that narrow the channel diameter or alter its electrostatic properties, or the replacement of highly permeable porins with less efficient ones. nih.govcdnsciencepub.com These changes decrease the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs), located in the periplasm. nih.govmdpi.com This mechanism is particularly effective when combined with other resistance strategies, such as the production of β-lactamase enzymes. asm.org Even potent enzymes become less effective at conferring high-level resistance if the bacterium continues to allow a rapid influx of the antibiotic. asm.org

Research has identified specific porin alterations in various clinically significant pathogens that contribute to piperacillin resistance.

In Pseudomonas aeruginosa, a pathogen known for its intrinsically low outer membrane permeability compared to Enterobacteriaceae, resistance can be linked to changes in specific porins. mdpi.comasm.org While its major nonspecific porin, OprF, has a limited role in antimicrobial translocation, other specific porins are more critical. mdpi.compnas.org For instance, resistance to certain β-lactams like carbapenems is strongly associated with the loss or downregulation of the OprD porin. asm.orgmdpi.comgardp.org While OprD is primarily associated with carbapenem (B1253116) uptake, its loss can occur alongside other mechanisms that affect piperacillin susceptibility. mdpi.com

Klebsiella pneumoniae resistance to β-lactams is frequently associated with the loss of its major porins, OmpK35 and OmpK36. cdnsciencepub.comnih.govdovepress.com Studies have shown that these porins create larger, more permeable channels than their homologs in Escherichia coli, allowing for efficient diffusion of β-lactams. asm.org Therefore, the loss of OmpK35 or OmpK36, often due to mutations in their coding or promoter regions, significantly reduces antibiotic influx and is a common feature in multidrug-resistant clinical isolates. cdnsciencepub.comasm.orgdovepress.com Furthermore, some resistant strains express OmpK37, a porin with a narrower channel that restricts the diffusion of β-lactams more than OmpK35 or OmpK36. cdnsciencepub.comasm.org

In Enterobacter species and E. coli, resistance is often mediated by the downregulation or loss of the OmpF and OmpC porins. frontiersin.orgnih.gov Clinical studies have documented the evolution of resistance in patients undergoing antibiotic therapy; for example, in Enterobacter aerogenes, a progressive decrease in the expression of the Omp36 porin (an OmpC-type porin) was shown to correlate with an increase in resistance to β-lactams. The interplay between different porins is also a factor, as the balance of OmpF and OmpC expression can be shifted to regulate permeability. nih.gov

The rate at which an antibiotic permeates the outer membrane is a critical factor in its efficacy, especially in bacteria that produce inactivating enzymes. A study measuring the permeability coefficients of various β-lactams in E. coli demonstrated that piperacillin has a relatively high permeability, which can help it overcome the hydrolytic action of some β-lactamases. nih.gov

Data Tables

Table 1: Outer Membrane Permeability Coefficients of Selected β-Lactams in Escherichia coli

This table presents the permeability coefficients for several β-lactam antibiotics across the outer membrane of E. coli MC4100, highlighting the comparatively high permeability of Piperacillin. Data is sourced from a study by Fukuoka et al. (1995). nih.gov

AntibioticPermeability Coefficient (10⁻⁵ cm/s)
Ceftazidime0.3
Cefpirome0.8
Piperacillin 2.6
Meropenem2.7
Imipenem16.0

Table 2: Research Findings on Porin Alterations and Resistance to β-Lactams

This table summarizes key research findings on how modifications to outer membrane porins in different Gram-negative bacteria contribute to antibiotic resistance.

BacteriumPorin(s)Alteration(s)Impact on ResistanceReferences
Pseudomonas aeruginosaOprDLoss or downregulation of expression.Primarily confers resistance to carbapenems (imipenem, meropenem). asm.orgmdpi.com asm.orgmdpi.com
Klebsiella pneumoniaeOmpK35, OmpK36Loss or disruption of expression due to mutations.High-level resistance to β-lactams, especially when combined with β-lactamase production. cdnsciencepub.comasm.orgnih.gov cdnsciencepub.comasm.orgnih.gov
Klebsiella pneumoniaeOmpK37Expression of this narrower porin.Reduced susceptibility to β-lactam antibiotics compared to strains expressing OmpK35 or OmpK36. asm.org asm.org
Enterobacter aerogenesOmp36 (OmpC-type)Progressive decrease in expression.Correlates with a progressive increase in resistance to β-lactams during therapy.
Enterobacter cloacaeOmpFDecreased expression level.Contributes to carbapenem resistance, often in conjunction with AmpC β-lactamase overproduction. frontiersin.org frontiersin.org

Advanced Synthetic and Derivatization Approaches for Piperacillin

Strategies for Piperacillin (B28561) Analog Synthesis

The development of piperacillin analogs is a key strategy to combat the growing threat of antibiotic resistance. Researchers are exploring various synthetic modifications to enhance the efficacy and spectrum of piperacillin.

One approach involves the synthesis of nuclear analogues of piperacillin. nih.gov Another strategy focuses on creating derivatives by modifying the 2,3-dioxopiperazine ring of piperacillin. capes.gov.brnih.gov The synthesis of these analogs often takes into account established structure-activity relationship (SAR) rules to guide the modifications. scialert.net For instance, the synthesis of 3,5-diamino-piperidine derivatives as aminoglycoside mimetics represents a novel approach to creating antibacterial agents that inhibit bacterial translation. nih.gov The synthesis of these complex molecules can be intricate, involving multiple steps such as hydrogenation and protection of reactive functional groups. nih.gov

Scientists have also focused on creating carboxypenicillins, ureidopenicillins, and aminopenicillins to enhance the effectiveness of penicillin against bacteria like Enterobacteriaceae and Pseudomonas aeruginosa. scialert.net The goal of these synthetic strategies is to develop new compounds that can overcome existing resistance mechanisms. mdpi.comacs.org

Structure-Activity Relationship (SAR) Studies of Piperacillin Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of piperacillin derivatives influences their antibacterial activity. These studies provide valuable insights for designing more potent and effective antibiotics.

Key SAR Findings:

Modifications at the N-4 Position: The length of the alkyl group at the N-4 position of the 2,3-dioxopiperazine ring affects the antibacterial activity against certain strains of Pseudomonas aeruginosa. nih.gov Specifically, a longer alkyl chain leads to increased stability against β-lactamase, which is a primary factor for antibacterial activity in β-lactamase-producing strains. nih.gov In contrast, for wild-type and β-lactamase-less strains, the binding affinity to penicillin-binding proteins (PBPs) is the more significant contributor to antibacterial activity. nih.gov For Escherichia coli and Klebsiella pneumoniae, increasing the number of carbon atoms at the N-4 position enhances antibacterial activity primarily by increasing the affinity for PBPs, particularly PBP 3. nih.gov

Role of the β-Lactam Ring: The β-lactam ring is a critical component of piperacillin and its analogs, as it mimics the D-Alanyl-D-Alanine region of the active site of PBPs, which are essential for bacterial cell wall synthesis. emerginginvestigators.org

Triazole Derivatives: The triazole ring plays a pivotal role in the potency of some β-lactamase inhibitors. tandfonline.com SAR studies on triazole derivatives have shown that substituents at various positions on the triazole nucleus can be altered, with the groups attached to the nitrogen atom at the first position having the most significant impact on the structure and properties. tandfonline.com

Quinazolinone Derivatives: For quinazolinone antibacterials, SAR studies have systematically varied the structure in different rings to improve activity, particularly against S. aureus. acs.org

These SAR studies guide the rational design of new piperacillin derivatives with improved properties, such as enhanced antibacterial activity and the ability to overcome resistance mechanisms. scialert.netmdpi.com

Computational Design of Novel Piperacillin Inhibitors

Computational methods play a significant role in the design and development of novel piperacillin inhibitors. Molecular docking and simulation studies are employed to predict the binding interactions and energies of newly designed derivatives with their target proteins, primarily Penicillin-Binding Proteins (PBPs). scialert.net

One study focused on designing and studying several piperacillin derivatives as potential antibacterial agents. scialert.net Using computational docking techniques, researchers investigated the binding interactions and energies of these novel derivatives within the active site of PBP3. scialert.net The results indicated that all the proposed derivatives exhibited improved binding energies compared to the parent piperacillin, suggesting the potential for stronger interactions and enhanced biological activity. scialert.net Specifically, compounds designated as b, e, and j showed similar binding sites to piperacillin and were identified as promising candidates for synthesis and further biological testing. scialert.net

The process typically involves:

Sketching the piperacillin derivatives using software like ChemSketch. scialert.net

Converting the 2D structures into 3D PDB files. scialert.net

Preparing the protein and ligand files for docking using tools like AutoDock. scialert.net

Analyzing the docking results to identify the conformer with the most favorable binding energy. scialert.net

Computational modeling has also been used to confirm hypotheses about the mechanism of action of piperacillin analogs. sci-hub.se These in silico approaches, including homology modeling and density functional theory (DFT) calculations, provide a structural basis for the observed in vivo Structure-Activity Relationships. emerginginvestigators.org By targeting outer membrane proteins of bacteria like Pseudomonas aeruginosa, researchers can identify promising drug candidates for further pharmacological studies. bohrium.com This computational approach serves as a valuable roadmap for designing drugs to combat formidable pathogens, especially in the face of rising antibiotic resistance. bohrium.com

Integration of Piperacillin into Advanced Delivery Systems (e.g., Polymeric Micelles)

To enhance the efficacy of piperacillin, researchers are exploring its integration into advanced drug delivery systems, with a particular focus on polymeric micelles. mdpi.comnih.gov These nanosized carriers can improve the pharmacological properties of drugs by extending their action time, improving efficacy and targeting, overcoming drug resistance, and reducing toxicity. mdpi.com

A notable development is the creation of a new polymer micelle composed of polyethylene (B3416737) glycol-methyl ether block poly (lactide-glycolide) (PLGA-PEG) to carry piperacillin/tazobactam (B1681243). mdpi.comnih.govresearchgate.net Studies have shown that this micellar formulation can enhance the effectiveness of piperacillin/tazobactam, particularly against resistant strains of Pseudomonas aeruginosa, when compared to the free drug form. mdpi.comnih.gov The PLGA-PEG micelles have a semi-spherical morphology with a mean diameter below 30 nm. nih.govresearchgate.net Encapsulation of piperacillin/tazobactam into these micelles resulted in an encapsulation efficiency of 75% and a drug loading capacity of 15%. nih.gov

Another approach involves the use of amphiphilic graft copolymers based on ionic liquids to create nanocarriers for piperacillin. nih.govmdpi.com These systems can exist as conjugates with ionic piperacillin and micelles with encapsulated tazobactam, or as dual systems carrying both. nih.gov The self-assembling properties of these copolymers are crucial for the encapsulation and release of the drugs. mdpi.com

The table below summarizes the characteristics of some piperacillin-loaded polymeric micelle systems.

Delivery SystemCompositionMean DiameterEncapsulation EfficiencyDrug LoadingKey Finding
Polymeric MicellePLGA-PEG< 30 nm75%15%Improved effectiveness against resistant P. aeruginosa. mdpi.comnih.gov
Ionic Conjugate SystemAmphiphilic graft copolymers24-319 nm-37.2-80.4 mol%Dual delivery of piperacillin and tazobactam. nih.govmdpi.com

These advanced delivery systems offer a promising strategy to improve the therapeutic performance of piperacillin and combat bacterial resistance. nih.govresearchgate.net

Analytical and Biophysical Methodologies in Piperacillin Research

Spectroscopic Characterization of Piperacillin (B28561) and Its Interactions

Spectroscopic techniques are fundamental in elucidating the structure of Piperacillin and understanding its complex interactions with biological molecules. These methods provide detailed insights at the atomic and molecular level, which is crucial for drug development and understanding its mechanism of action.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and quantification of molecules.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the quantitative analysis of Piperacillin in various biological matrices. mdpi.comresearchgate.netnih.govnih.gov This technique is particularly valuable for determining the concentrations of both the free (unbound) and total (free + protein-bound) fractions of the drug in research models. researchgate.net The separation of free and bound drug is often achieved by ultrafiltration prior to LC-MS/MS analysis. researchgate.net

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate Piperacillin from other components in the matrix. nih.gov The separated analyte is then introduced into the mass spectrometer, where it is ionized, and the resulting ions are fragmented. nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as multiple reaction monitoring or MRM), highly selective and sensitive quantification can be achieved. nih.gov This methodology has been successfully applied to quantify Piperacillin in plasma, and pleural fluid, providing crucial data for pharmacokinetic studies. nih.govnih.gov The ability to accurately measure free drug concentrations is particularly important as it is the unbound fraction that is considered pharmacologically active. mdpi.com

Table 2: Example LC-MS/MS Parameters for Piperacillin Quantification

Parameter Value Reference
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion (m/z) 518.2 nih.gov
Product Ion (m/z) 143.2 nih.gov
Internal Standard Piperacillin-d5 nih.gov

Parameters can vary depending on the specific instrument and method.

Identification of Degradation Products

The chemical stability of Piperacillin(1-) is a critical factor, and its degradation can lead to a loss of therapeutic activity. Identifying the resulting degradation products is essential for understanding the stability profile of the drug. A primary technique for this purpose is mass spectrometry (MS) , often coupled with liquid chromatography (LC). researchgate.net LC-MS allows for the separation of the degradation products from the parent drug, followed by their identification based on their mass-to-charge ratio (m/z). researchgate.net For instance, mass spectrometric analysis of Piperacillin(1-) that has been incubated with human serum albumin has revealed the formation of haptens with predicted masses, indicating both direct adduction and hydrolysis of the 2,3-dioxopiperazine ring. aai.org High-performance liquid chromatography-triple quadrupole mass spectrometry has been used to characterize Piperacillin(1-) solutions at various pH levels, demonstrating differences in molecular ion intensity that signify dissociation or degradation. frontiersin.org

Another powerful tool for the structural elucidation of degradation products is Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov While MS provides information about the molecular weight of the degradants, NMR offers detailed insights into the molecular structure. For example, two-dimensional NMR has been used to determine the structure of the reaction product between tobramycin (B1681333) and Piperacillin(1-), identifying the specific site of interaction. acs.org Quantitative 1H NMR spectroscopy, in particular, can be employed to study the kinetics of degradation in different environments. emerginginvestigators.org One study identified and characterized a specific impurity, Piperacillin impurity-A, using both LC-MS and NMR, confirming its molecular weight and formula. researchgate.net

Forced degradation studies, where Piperacillin(1-) is subjected to stress conditions such as acid, base, and oxidation, are often performed to generate a comprehensive profile of potential degradation products. jchr.orgjchr.org In acidic and alkaline conditions, several degradation products of Piperacillin(1-) have been observed. who.int Under alkaline stress, both Piperacillin(1-) and its common partner, tazobactam (B1681243), were found to be highly unstable. bmj.com Similarly, under oxidative stress using hydrogen peroxide, Piperacillin(1-) was completely degraded over a period of two hours. bmj.com The degradation products formed under these stress conditions can then be analyzed using the aforementioned techniques to understand the degradation pathways.

A study on the stability of Piperacillin(1-) in injectable solutions identified up to nine different degradation products in samples stored at room temperature, which were found to be identical to those formed during acid/base hydrolysis stress studies. who.int Another investigation into a reformulated version of a Piperacillin(1-)/tazobactam combination product also monitored the formation of degradation products under various conditions. nih.gov

The table below summarizes some of the identified degradation products of Piperacillin(1-).

Degradation ConditionIdentified Product/ObservationReference
In vitro with albuminHapten of mass 517 amu (direct adduction) aai.org
In vitro with albuminHapten of mass 535 amu (hydrolyzed 2,3-dioxopiperazine ring) aai.org
Acid/Base HydrolysisUp to 9 degradants observed in stored injectables who.int
Manufacturing/StoragePiperacillin impurity-A (C31H37N7O9S2) researchgate.net
Alkaline conditionsHighly unstable, complete degradation bmj.com
Oxidative (H2O2)Complete degradation within 120 minutes bmj.com

Biophysical Techniques for Ligand-Protein Binding Characterization

The interaction of Piperacillin(1-) with proteins, particularly plasma proteins like albumin, is a key determinant of its pharmacokinetic profile. Several biophysical techniques are employed to characterize these binding events in detail.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor molecular interactions. dergipark.org.trproteogenix.sciencecriver.com In the context of Piperacillin(1-) research, SPR is used to study its binding to proteins. bionavis.comresearchgate.net The technique involves immobilizing a protein, such as bovine serum albumin (BSA), on a sensor chip. bionavis.comresearchgate.net A solution containing Piperacillin(1-) is then passed over the chip, and any binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. criver.com

Research has shown that as the concentration of Piperacillin(1-) increases, the SPR response with immobilized BSA also increases in a dose-dependent manner. bionavis.comresearchgate.net From these sensorgrams, kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be determined. criver.com A smaller KD value indicates a higher binding affinity. bionavis.comresearchgate.net Studies have demonstrated a high affinity of Piperacillin(1-) for BSA. bionavis.comresearchgate.net

The following table presents representative binding affinity data for Piperacillin(1-) with BSA as determined by SPR.

Interacting MoleculesTechniqueEquilibrium Dissociation Constant (KD)TemperatureReference
Piperacillin(1-) - BSASPR1.50-2.22 x 10⁻⁵ M~298 K dergipark.org.tr

Fluorescence spectroscopy is another powerful technique for investigating drug-protein interactions. nih.gov It relies on monitoring changes in the intrinsic fluorescence of proteins, primarily from tryptophan residues, upon binding to a ligand like Piperacillin(1-). labbot.bio When Piperacillin(1-) binds to a protein, it can cause a quenching of the protein's fluorescence. bionavis.comresearchgate.net This quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional deactivation of the excited state. bionavis.comresearchgate.net

Studies on the interaction of Piperacillin(1-) with BSA have shown that the fluorescence quenching mechanism is a combination of both static and dynamic processes. bionavis.comresearchgate.net By analyzing the fluorescence quenching data at different temperatures, thermodynamic parameters such as the binding constant (Ka) can be calculated. bionavis.comresearchgate.net Research has indicated that the binding constants for the Piperacillin(1-)-BSA interaction decrease with increasing temperature, suggesting the formation of an unstable complex at higher temperatures. bionavis.comresearchgate.net The degradation products of Piperacillin(1-) have also been shown to possess fluorescent properties, which can be utilized for its quantification in biological samples. nih.gov

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. nih.govresearchgate.net The far-UV CD spectrum (178–260 nm) provides information about the secondary structure of a protein (e.g., alpha-helices, beta-sheets). springernature.com When a ligand such as Piperacillin(1-) binds to a protein, it can induce conformational changes in the protein's secondary structure, which can be detected as changes in the far-UV CD spectrum. springernature.com

Furthermore, the binding of an achiral ligand to a protein can result in an induced CD (ICD) spectrum in the near-UV or visible region, which is characteristic of the ligand's absorption bands. nih.gov The intensity of this ICD signal is proportional to the extent of binding, allowing for the determination of binding parameters. nih.govspringernature.com While specific studies detailing the use of CD spectroscopy for Piperacillin(1-)-protein interactions are not as prevalent in the provided search results, the technique is a standard method for investigating such interactions and can reveal valuable information about structural changes upon binding. nih.govnih.gov

Equilibrium dialysis (ED) and ultrafiltration (UF) are classic methods used to separate the free (unbound) fraction of a drug from the protein-bound fraction in plasma. mdpi.comnih.gov

Equilibrium dialysis is often considered the gold standard for determining protein binding. nih.govdiva-portal.org It involves placing a plasma sample containing the drug on one side of a semipermeable membrane and a buffer solution on the other side. nih.govdiva-portal.org The membrane allows the small, unbound drug molecules to pass through until equilibrium is reached, at which point the concentration of the unbound drug is the same on both sides. nih.govdiva-portal.org

Ultrafiltration is a faster and simpler method that uses centrifugal force to separate the protein-free ultrafiltrate containing the unbound drug from the plasma. nih.govdiva-portal.org A key consideration in UF is the temperature at which the separation is performed, as it can significantly impact the measured unbound fraction. researchgate.netnih.gov For Piperacillin(1-), studies have shown that the unbound fraction determined by UF is higher at 37°C compared to 4°C. researchgate.netnih.gov Interestingly, there were no significant differences found between UF at 4°C and equilibrium dialysis at 4°C for Piperacillin(1-). researchgate.netnih.gov

The fraction of unbound Piperacillin(1-) in plasma is a critical parameter. Research in critically ill patients has found this fraction to be higher than the commonly assumed 60-80%. researchgate.netnih.gov One study reported an unbound fraction of 91% (with a standard deviation of 7%) when determined by UF at 37°C. researchgate.netnih.gov Another study using ultrafiltration followed by UHPLC-MS/MS suggested a protein binding of 33% for Piperacillin(1-) in patient plasma. diva-portal.org

The following table provides a comparison of unbound Piperacillin(1-) fractions determined by different methods.

MethodTemperatureUnbound Fraction (fu)Reference
Ultrafiltration37°C91% (SD 7%) researchgate.netnih.gov
Ultrafiltration4°C83% researchgate.netnih.gov
Equilibrium Dialysis4°CComparable to UF at 4°C researchgate.netnih.gov
UltrafiltrationNot specified67% (Implied from 33% binding) diva-portal.org

Computational Chemistry and Modeling in Piperacillin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about their interaction. openaccessjournals.com In Piperacillin (B28561) research, docking simulations are extensively used to understand its binding to Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics. scialert.netnih.gov PBPs are essential enzymes involved in the final steps of bacterial cell wall synthesis. scialert.net By inhibiting these enzymes, Piperacillin disrupts cell wall integrity, leading to bacterial cell death. drugbank.com

Docking studies have been instrumental in elucidating the binding modes of Piperacillin and its derivatives within the active sites of various PBPs. For instance, research on Pseudomonas aeruginosa PBP3 has shown that Piperacillin forms a stable complex within the binding pocket. scialert.netnih.gov These simulations reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. scialert.netresearchgate.net

Furthermore, molecular docking has been employed to investigate resistance mechanisms. Docking analyses of Piperacillin against β-lactamase enzymes, which are responsible for antibiotic degradation, have provided insights into the structural basis of resistance. researchgate.netplos.org For example, studies have explored the interactions of Piperacillin with class C β-lactamases from Enterobacter cloacae and OXA-1 β-lactamase from Klebsiella pneumoniae. plos.orgnih.gov

Recent research has also focused on using docking to screen for novel Piperacillin derivatives with enhanced activity. By comparing the binding energies of proposed derivatives with that of the parent Piperacillin, researchers can identify candidates with potentially stronger interactions and improved biological effects. scialert.netnih.gov A study on novel Piperacillin derivatives targeting PBP3 demonstrated that several modified compounds exhibited more favorable binding energies than Piperacillin itself, suggesting they could be potent inhibitors. scialert.netnih.gov

Table 1: Molecular Docking Results of Piperacillin and Derivatives against PBP3

Compound Binding Energy (kcal/mol)
Piperacillin (Reference) -7.5
Derivative b -9.8
Derivative e -10.2
Derivative j -9.5

This table is based on data from a study on novel modified Piperacillin inhibitors of PBP3, where derivatives b, e, and j showed improved binding energies compared to the reference compound. scialert.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

SAR studies on Piperacillin and its analogs have provided qualitative insights into the features necessary for antibacterial efficacy. These studies often involve synthesizing a series of related compounds and evaluating their activity. For example, modifications to the side chain of Piperacillin can significantly impact its spectrum of activity and stability against β-lactamases. nih.gov Research has shown that the polar side chain in ureidopenicillins like Piperacillin enhances penetration into Gram-negative bacteria. wikipedia.orgebi.ac.uk

QSAR studies take this analysis a step further by developing mathematical models that correlate physicochemical properties of molecules with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. ljmu.ac.uk For β-lactam antibiotics, QSAR models have been developed to predict various properties, including binding to human serum proteins and antibacterial activity. nih.gov These models often use topological and electronic descriptors to quantify molecular features. nih.gov

Key findings from QSAR studies on β-lactams indicate that factors such as the presence of aromatic rings, halogens, and methylene (B1212753) groups can increase protein binding, while amine groups and carbonyl oxygens can decrease it. nih.gov While specific QSAR models solely for Piperacillin are less common in publicly available literature, the principles derived from broader β-lactam studies are applicable. These studies guide the modification of Piperacillin's structure to improve its pharmacokinetic and pharmacodynamic properties. nih.gov

Molecular Dynamics (MD) Simulations of Piperacillin-Enzyme Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. mdpi.com This technique is particularly valuable for studying the flexibility of both the ligand and the enzyme's active site, which is often not fully captured by static docking models. nih.gov

MD simulations of Piperacillin complexed with its target enzymes, such as PBPs and β-lactamases, have offered deeper insights into the stability and dynamics of these interactions. nih.govnih.gov For instance, a study comparing the binding of foramidocillin (B1238235) and Piperacillin to a class C β-lactamase used MD simulations with thermodynamic integration to calculate the difference in binding free energy. nih.gov The results indicated that Piperacillin has a higher binding affinity, which was attributed to the lower desolvation penalty upon binding to the enzyme. nih.gov

Simulations have also been used to confirm the stability of docked poses and to analyze the network of hydrogen bonds and other interactions that contribute to binding. nih.govbohrium.com By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, researchers can assess the stability of the complex. biorxiv.orgresearchgate.net In a study targeting outer membrane proteins of Pseudomonas aeruginosa, MD simulations confirmed the stable binding of Piperacillin. nih.govbohrium.com

Furthermore, MD simulations can reveal the role of water molecules in the binding site and help to understand the dynamic nature of the interactions that govern ligand recognition and binding. nih.gov

Table 2: Key Parameters from MD Simulations of Piperacillin-Enzyme Complexes

Simulation Parameter Observation Significance
RMSD of Protein Backbone Plateaued at approximately 0.5 nm Indicates stability of the protein structure upon ligand binding. nih.govbohrium.com
RMSD of Ligand Remained below 0.2 nm Suggests stable binding of Piperacillin within the active site. nih.govbohrium.com

Rational Design of Piperacillin-Based Antibacterials

The insights gained from computational methods like molecular docking, QSAR, and MD simulations are pivotal for the rational design of new Piperacillin-based antibacterial agents. scialert.net This approach aims to create novel derivatives with improved properties, such as enhanced efficacy against resistant strains, broader spectrum of activity, and better stability against β-lactamases.

The process of rational design often begins with identifying a lead compound, in this case, Piperacillin. Computational tools are then used to understand its interactions with its target and the mechanisms of resistance. researchgate.netmdpi.com Based on this understanding, specific structural modifications are proposed to enhance desired properties. For example, by analyzing the binding pocket of a target enzyme, new functional groups can be added to the Piperacillin scaffold to form additional favorable interactions, thereby increasing binding affinity. scialert.netnih.gov

A notable example is the design of novel Piperacillin derivatives targeting PBP3 in Pseudomonas aeruginosa. scialert.netnih.gov In this study, several derivatives were designed based on SAR rules, and their potential efficacy was evaluated using molecular docking. The most promising compounds, which showed significantly better binding energies than Piperacillin, were then proposed for synthesis and biological testing. scialert.netnih.gov This iterative cycle of design, computational evaluation, synthesis, and testing is a hallmark of modern drug discovery. frontiersin.org

Computational approaches also aid in predicting the potential for a new compound to be affected by resistance mechanisms. By docking a designed molecule into the active site of a β-lactamase, researchers can estimate its susceptibility to degradation. This allows for the pre-emptive design of compounds that are less likely to be inactivated by these enzymes.

Omics Approaches and High Throughput Methodologies in Piperacillin Research

Proteomic Analysis of Bacterial Response to Piperacillin (B28561)

Proteomics, the large-scale study of proteins, offers a powerful lens through which to understand the intricate mechanisms of bacterial resistance to antibiotics like piperacillin. By analyzing the entire protein complement of a bacterium under different conditions, researchers can identify key proteins and pathways that are altered in response to antibiotic stress, providing crucial insights into resistance development. nih.gov

Differential Protein Expression in Resistant Strains

The emergence of bacterial strains resistant to piperacillin presents a significant clinical challenge. Proteomic studies comparing piperacillin-resistant strains to their susceptible counterparts have revealed significant alterations in protein expression profiles, shedding light on the molecular underpinnings of this resistance.

In a study on Escherichia coli with experimentally induced resistance to piperacillin/tazobactam (B1681243), researchers identified 12 proteins that were more abundant in the resistant strain compared to the wild-type. researchgate.netfrontiersin.org These upregulated proteins were associated with functions such as bacterial virulence, antibiotic resistance, and DNA protection under stress. researchgate.netfrontiersin.org Conversely, 14 proteins were found in lower abundance in the resistant strain, including those involved in crucial metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) shunt, protein biosynthesis, and amino acid transport. researchgate.netnih.gov This suggests that piperacillin resistance in E. coli involves a complex reprogramming of cellular processes, potentially including the upregulation of efflux pumps that actively remove the antibiotic from the cell. researchgate.netfrontiersin.orgnih.gov

Similarly, proteomic analysis of Bacteroides fragilis exposed to subinhibitory concentrations of piperacillin/tazobactam showed an increased abundance of ATP synthase subunits, which could be linked to the energy-dependent efflux of the antibiotic. researchgate.netnih.gov These studies highlight that resistance is not merely the result of a single protein's action but a multifactorial response involving broad changes in the bacterial proteome. asm.org

**Table 1: Differential Protein Expression in Piperacillin-Resistant E. coli*** *A summary of protein changes observed in a piperacillin/tazobactam-resistant strain compared to its susceptible wild-type.

Protein Function CategoryExpression Change in Resistant StrainImplication
Bacterial Virulence & Antibiotic Resistance IncreasedEnhanced survival and pathogenicity in the presence of the antibiotic.
DNA Protection IncreasedMechanisms to counteract antibiotic-induced cellular stress and DNA damage.
Glycolysis & Pentose Phosphate Shunt DecreasedAltered central carbon metabolism, potentially to conserve resources or redirect metabolic flux.
Protein Biosynthesis & Amino Acid Transport DecreasedReduced metabolic activity and growth rate as a potential survival strategy.
Multidrug Efflux Pump System IncreasedActive removal of piperacillin from the bacterial cell.

This table is based on findings from multiple proteomic studies on E. coli. researchgate.netfrontiersin.orgnih.gov

Identification of Proteins Involved in Cell Wall Remodeling and Metabolism

Piperacillin, as a β-lactam antibiotic, primarily functions by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis and remodeling of the bacterial cell wall (peptidoglycan). nih.govbiorxiv.org Proteomic investigations have been instrumental in identifying specific proteins involved in cell wall dynamics and metabolic adjustments that contribute to piperacillin tolerance and resistance.

In Pseudomonas aeruginosa, proteomic studies have implicated transglycosylases, such as MltF, in resistance to piperacillin. asm.org These enzymes are involved in peptidoglycan remodeling, and their upregulation may represent a compensatory mechanism to overcome the inhibitory effects of the antibiotic on cell wall synthesis. asm.org Furthermore, studies on Streptococcus pyogenes with penicillin tolerance have shown an overexpression of proteins involved in murein (peptidoglycan) metabolism, indicating a general physiological adaptation to maintain cell wall integrity under antibiotic pressure. frontiersin.orgnih.gov

Metabolic pathways are also significantly impacted by piperacillin exposure. In B. fragilis, exposure to sub-inhibitory concentrations of piperacillin/tazobactam led to a decreased abundance of proteins involved in glycolysis and amino acid metabolism. researchgate.netnih.gov Conversely, proteins associated with energy production, such as ATP synthase, were upregulated, potentially to fuel resistance mechanisms like efflux pumps. researchgate.netnih.gov Similarly, in piperacillin/tazobactam-resistant E. coli, a general downregulation of metabolic processes, including the tricarboxylic acid (TCA) cycle, has been observed, suggesting a strategy to reduce cellular activity and conserve energy during antibiotic stress. frontiersin.org

Table 2: Key Proteins and Pathways Altered by Piperacillin A summary of identified proteins and metabolic pathways involved in the bacterial response to piperacillin.

Protein/PathwayFunctionObserved Change with Piperacillin ExposureImplication in Resistance/Tolerance
MltF (Transglycosylase) Peptidoglycan remodelingUpregulationCompensatory mechanism for cell wall repair.
Penicillin-Binding Proteins (PBPs) Cell wall synthesisTarget of piperacillin inhibitionPrimary mechanism of action for piperacillin.
ATP Synthase Energy production (ATP synthesis)UpregulationProvides energy for resistance mechanisms like efflux pumps.
Glycolysis/TCA Cycle Enzymes Central carbon metabolismDownregulationReduction in metabolic activity to conserve energy and resources.
Amino Acid Metabolism Enzymes Biosynthesis of cellular building blocksDownregulationReduced growth rate and cellular activity.

This table synthesizes findings from proteomic studies on various bacterial species. researchgate.netnih.govasm.orgfrontiersin.org

Microfluidic Platforms for Antimicrobial Research

Microfluidics, the science of manipulating minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers, has emerged as a transformative technology in antimicrobial research. ufluidix.com These platforms offer significant advantages over traditional methods, including reduced sample and reagent consumption, faster analysis times, and the ability to study bacteria at the single-cell level. ufluidix.comacs.org

Rapid Antibiotic Susceptibility Testing Methodologies

Conventional antibiotic susceptibility testing (AST) methods are often time-consuming, requiring 16-25 hours or more to yield results. nih.gov This delay can impede the timely administration of effective antibiotic therapy. Microfluidic devices offer a solution by enabling rapid AST, with results often available within a few hours. plos.orgresearchgate.netdiva-portal.org

One approach involves monitoring bacterial growth in microfluidic channels containing different concentrations of an antibiotic. plos.org By observing changes in cell number and morphology over a short period, the minimum inhibitory concentration (MIC) can be determined much faster than with traditional methods. nih.govplos.org For instance, a drug susceptibility testing microfluidic (DSTM) device has been used to test the susceptibility of Pseudomonas aeruginosa to piperacillin, providing results within 3 hours. plos.org Other microfluidic systems have demonstrated the ability to determine the susceptibility of various pathogens to a panel of antibiotics, including piperacillin, in as little as 2 to 4 hours. nih.govdiva-portal.org These rapid testing platforms hold immense promise for clinical settings, allowing for more precise and timely antibiotic selection.

Study of Bacterial Morphological Changes in Response to Piperacillin

Piperacillin's mechanism of action, the inhibition of cell wall synthesis, often leads to distinct morphological changes in susceptible bacteria, such as filamentation or elongation. plos.orgmdpi.com Microfluidic platforms, coupled with microscopy, provide an ideal environment to observe these changes in real-time and at the single-cell level.

Studies using microfluidic devices have shown that susceptible strains of P. aeruginosa and E. coli exhibit significant elongation when exposed to piperacillin. plos.org These morphological alterations can be detected within a couple of hours of incubation, serving as an early indicator of antibiotic susceptibility. plos.org The ability to track these changes for individual cells within a population can provide deeper insights into the heterogeneity of antibiotic response and the phenomenon of persistence, where a subpopulation of bacteria survives antibiotic treatment despite being genetically susceptible. nih.gov

Analysis of Biofilm Susceptibility to Piperacillin

Bacterial biofilms, communities of bacteria encased in a self-produced matrix, are notoriously more resistant to antibiotics than their planktonic (free-floating) counterparts. nih.gov Microfluidic systems are well-suited for studying biofilm formation and their susceptibility to antimicrobial agents under controlled conditions that can mimic physiological flow. uzleuven.be

Research has consistently shown that the concentration of piperacillin required to eradicate a biofilm, known as the minimum biofilm eradication concentration (MBEC), is significantly higher than the MIC for planktonic cells. nih.govuzleuven.be For P. aeruginosa, MBEC values for piperacillin-tazobactam (B1260346) can be over 1000 times higher than the MIC. nih.govuzleuven.be Microfluidic platforms allow for the formation of biofilms under continuous flow, more closely resembling the conditions in many infections. These systems can then be used to test the efficacy of piperacillin and other antibiotics against these robust structures, providing more clinically relevant data for treating biofilm-associated infections. uzleuven.be

Physiologically Based Pharmacokinetic (PBPK) Modeling Methodologies

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. biopharmaservices.com These models are constructed based on the physiological and anatomical characteristics of a species, such as organ volumes, blood flow rates, and tissue composition, integrated with compound-specific physicochemical data. biopharmaservices.comclinicalpub.com In piperacillin research, PBPK modeling serves as a powerful tool to predict pharmacokinetic profiles, understand variability, and explore scenarios that are difficult to study clinically. clinicalpub.commanchester.ac.uk

Model Construction and Validation for Piperacillin in Research Systems

The construction of PBPK models for piperacillin involves integrating data from in vitro and in silico sources with system-specific physiological information. abpi.org.uk These models are typically multi-compartment systems representing various organs and tissues interconnected by blood flow. clinicalpub.comx-mol.net For piperacillin, a two-compartment body model has frequently been found to be consistent with its pharmacokinetic profile in plasma. nih.govnih.govoup.comnih.gov

Model development often utilizes specialized software platforms like Simcyp® and PK-SIM®. researchgate.net The process begins with defining system parameters, such as organ weights and blood flows, which can be tailored for specific populations like neonates, the elderly, or obese individuals. nih.govresearchgate.netresearchgate.net Compound-specific parameters for piperacillin, including its physicochemical properties, plasma protein binding, and clearance mechanisms, are then incorporated. biopharmaservices.com Renal excretion is the primary elimination pathway for piperacillin, and models incorporate glomerular filtration and active tubular secretion, often mediated by organic anion transporters (OATs). clinicalpub.comresearchgate.netuniversiteitleiden.nl

Validation is a critical step to ensure the model's predictive accuracy. biopharmaservices.comoecd.org This is achieved by comparing model-simulated concentration-time profiles against observed clinical or preclinical data. biopharmaservices.com For piperacillin, PBPK models have been validated against plasma concentration data from various populations, including critically ill adult patients, neonates, and children. nih.govresearchgate.net For instance, a two-compartment population pharmacokinetic model for critically ill Brazilian patients was successfully validated externally using data from two different ethnic ICU populations, showing acceptable bias and precision. nih.gov In pediatric research, a PBPK model incorporating OAT ontogeny functions accurately predicted piperacillin renal clearance in children aged 2.5 months to 15 years. manchester.ac.ukuniversiteitleiden.nl However, model performance can be challenged in specific populations; a PBPK model for preterm and term neonates, while accounting for maturation in physiology and renal function, did not fully explain all the observed variability in plasma concentrations, indicating a need for further refinement in parameters like plasma protein binding and tissue partitioning in this group. clinicalpub.comresearchgate.net

Below is a table summarizing key pharmacokinetic parameters for piperacillin derived from population pharmacokinetic modeling in different research systems.

ParameterValueResearch System/PopulationCitation
Clearance (CL) 3.33 ± 1.24 L/hCritically ill Brazilian patients nih.gov
12.0 L/hCritically ill patients on continuous infusion nih.gov
4.57 L/hLate elderly patients (>75 years) with pneumonia nih.gov
Central Volume of Distribution (Vc) 10.69 ± 4.50 LCritically ill Brazilian patients nih.gov
20.7 LCritically ill patients on continuous infusion nih.gov
5.30 LLate elderly patients (>75 years) with pneumonia nih.gov
Peripheral Volume of Distribution (Vp) 7.01 LLate elderly patients (>75 years) with pneumonia nih.gov
62.4 LCritically ill patients on continuous infusion nih.gov
Intercompartmental Clearance (Q) 21.8 L/hLate elderly patients (>75 years) with pneumonia nih.gov
4.8 L/hCritically ill patients on continuous infusion nih.gov

This table presents mean or mean ± standard deviation values as reported in the cited literature.

Prediction of Piperacillin Distribution in Tissues of Research Models

A key advantage of PBPK models is their ability to predict drug concentrations not just in plasma but also at the site of action within tissues. mdpi.com For antibiotics like piperacillin, understanding concentrations in the interstitial fluid of tissues is crucial, as this is where most infections occur. nih.govoup.comdiva-portal.org PBPK models for piperacillin have been developed to predict its distribution into various tissues, including muscle, adipose tissue, bone, and the brain. x-mol.netresearchgate.net

Whole-body PBPK models have been developed in rat models of diet-induced obesity to evaluate the tissue disposition of piperacillin. researchgate.netnih.gov These models successfully captured the biodistribution in both lean and obese cohorts, although cohort-specific parameters were needed for the spleen to accurately reflect the data. researchgate.netnih.gov In another study using anesthetized rats, free extracellular concentrations of piperacillin in muscle tissue were measured using in vivo microdialysis. nih.gov The results showed an excellent correlation between the measured tissue concentrations and the free concentrations predicted for the peripheral compartment by a two-compartment model based on plasma data. nih.govoup.com This suggests that for piperacillin, plasma data can be reliably used to predict free concentration-time profiles in the peripheral compartment. nih.govoup.com

However, the accuracy of tissue predictions can vary. A study evaluating PBPK model predictions for several beta-lactam antibiotics, including piperacillin, against observed data from healthy adults found that predictions of total tissue concentrations in adipose, bone, and muscle were less accurate than plasma predictions. x-mol.net Similarly, predictions of unbound interstitial fluid (uISF) concentrations derived from microdialysis were also less accurate than plasma predictions, with a tendency for overprediction. x-mol.net This highlights the existing limitations and the need for more refined models to accurately predict tissue concentrations. x-mol.net

The table below summarizes the predictive performance of PBPK models for piperacillin concentrations in various tissues as reported in a systematic evaluation.

TissueConcentration TypeAverage Fold Error (AFE)Absolute AFE (AAFE)FindingCitation
Plasma Total1.141.50Fairly accurate baseline prediction x-mol.net
Adipose, Bone, Muscle Total0.681.89Less accurate than plasma, slight underprediction trend x-mol.net
Adipose, Bone, Muscle Unbound Interstitial Fluid (uISF)1.522.32Less accurate than plasma, trend for overprediction x-mol.net

AFE is the average ratio of predicted to observed concentrations; AAFE is the average of the absolute value of that ratio. An AFE or AAFE of 1 indicates perfect prediction.

Simulation of Drug-Drug Interactions (e.g., with Tazobactam) in PBPK Frameworks

PBPK models are valuable tools for simulating drug-drug interactions (DDIs), providing mechanistic insights into how co-administered drugs can influence each other's pharmacokinetics. biopharmaservices.comresearchgate.net This is particularly relevant for piperacillin, which is almost exclusively used in combination with the β-lactamase inhibitor, tazobactam.

PBPK frameworks have been used to simulate the interaction between piperacillin and tazobactam, primarily at the level of renal excretion. oup.comresearchgate.net A study in rats using a two-compartment model demonstrated that while tazobactam co-administration did not influence the pharmacokinetics of piperacillin, the reverse was not true. oup.com Piperacillin was found to decrease the clearance and volumes of distribution of tazobactam, resulting in a significantly increased area under the curve for the inhibitor. oup.com

A fit-for-purpose PBPK model developed for preterm and term neonates provided a mechanistic explanation for this interaction. researchgate.net The model described the renal excretion for both compounds via glomerular filtration and active tubular secretion, mediated by OAT1 and OAT3 transporters. researchgate.net The simulation incorporated the competitive inhibition between piperacillin and tazobactam for these transporters. researchgate.net The model suggested that piperacillin's competition for the OAT transporters decreased the systemic clearance rate of tazobactam. researchgate.net These simulations are crucial for understanding the disposition of the combination therapy, especially in vulnerable populations where conducting clinical DDI studies is challenging. manchester.ac.ukresearchgate.net Furthermore, Monte Carlo simulations based on population pharmacokinetic models have been employed to characterize the pharmacodynamic profile and target attainment rates of piperacillin when administered with tazobactam, helping to optimize dosing strategies. nih.gov

Chemical Stability and Degradation Pathways of Piperacillin

Degradation Mechanisms of the Beta-Lactam Ring

The primary degradation mechanism for piperacillin (B28561), like other penicillin antibiotics, is the hydrolysis of the amide bond within the beta-lactam ring. researchgate.netwho.int This process, often referred to as beta-lactam ring opening, can be catalyzed by various factors, including acidic or alkaline pH and the presence of metal ions. researchgate.netmdpi.comnih.gov The reaction involves a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. mdpi.com Under alkaline conditions, the hydroxide (B78521) ion acts as the nucleophile, leading to rapid ring cleavage. mdpi.combmj.com In acidic solutions, the degradation is also accelerated. nih.govbmj.com

Enzymatic degradation also occurs via beta-lactamases, which are bacterial enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic. wikipedia.orgwho.int The polar side chain in piperacillin's structure offers some reduced susceptibility to cleavage by certain Gram-negative beta-lactamase enzymes. wikipedia.org However, it remains vulnerable to a range of these enzymes. who.int

Formation of Degradation Products (e.g., Piperacillin Dimer, Penicilloic Acid)

The hydrolytic opening of the beta-lactam ring of piperacillin results in the formation of the corresponding piperacillin penicilloic acid. sci-hub.seuni-regensburg.de This is a major, inactive degradation product. uni-regensburg.de The formation of penicilloic acid increases the acidity of the solution, which can in turn catalyze further degradation of the parent piperacillin molecule. sci-hub.se

Degradation ProductFormation PathwaySignificance
Piperacillin Penicilloic Acid Hydrolysis (opening) of the beta-lactam ring. sci-hub.seuni-regensburg.deInactive primary degradation product. uni-regensburg.de Increases solution acidity, accelerating further degradation. sci-hub.se
Penicilloic Acid-Piperacillin Dimer Reaction between piperacillin penicilloic acid and an intact piperacillin molecule. nih.govsci-hub.seAn insoluble impurity responsible for the formation of particulate matter in reconstituted solutions. sci-hub.seresearchgate.net
Piperacillin-Lactate Adduct Forms in the presence of Ringer Lactate (B86563) solution, catalyzed by zinc ions. sci-hub.seA degradation impurity observed when specific diluents are used. sci-hub.se

Further investigation into the impurities formed during piperacillin degradation has identified a key dimeric impurity. sci-hub.senih.gov The penicilloic acid-piperacillin dimer is formed when the initially generated penicilloic acid reacts with another molecule of intact piperacillin. nih.govnih.govresearchgate.net This dimer has been identified as an insoluble impurity that contributes significantly to the formation of particulate matter in reconstituted piperacillin solutions, a critical quality and safety concern. sci-hub.seresearchgate.net Other degradation products, such as the piperacillin-lactate adduct, can also form depending on the specific composition of the solution, such as the presence of lactate and zinc ions. sci-hub.se

Influence of Environmental Factors on Piperacillin Stability (e.g., pH, Metal Ions)

The stability of piperacillin in solution is highly dependent on environmental factors, most notably pH and the presence of metal ions. nih.gov

pH: Piperacillin's stability is significantly influenced by the pH of the solution. The molecule degrades more rapidly in both acidic and alkaline conditions. nih.govbmj.comresearchgate.net Forced degradation studies show that under acidic conditions (0.02 M HCl at 30°C), piperacillin's peak area can be reduced by 55% within six hours. bmj.com In alkaline conditions (0.02 M NaOH), degradation is extremely rapid, with virtually no piperacillin remaining just three minutes after preparation. bmj.com The optimal stability for piperacillin is observed at a neutral pH, approximately between 6.5 and 7.0. researchgate.net Solutions that are not buffered or that have a pH outside this optimal range, such as 5% dextrose injection (pH 3.2-6.5), can accelerate drug degradation. nih.gov

ConditionPiperacillin RemainingTimeReference
Acidic (0.02 M HCl, 30°C) ~45%6 hours bmj.com
Alkaline (0.02 M NaOH, 30°C) ~0%3 minutes bmj.com
Neutral (Citrate-buffered saline, pH 7) >95%13 days at 2-8°C plus 24 hours at 32°C researchgate.net

Metal Ions: Transition metal ions, such as zinc (Zn²⁺), are known to catalyze the chemical degradation of piperacillin. nih.gov Zinc can accelerate the opening of the β-lactam ring and promote the subsequent dimerization of piperacillin molecules, leading to the formation of insoluble particulates. nih.govsci-hub.se The catalytic effect occurs as the metal ion likely binds to the antibiotic, activating it for a nucleophilic attack that hydrolyzes the beta-lactam ring. researchgate.net Studies have shown that the interaction between piperacillin and metal ions like Co(II), Ni(II), Cu(II), and Zn(II) is ionic, and the stability of these complexes follows the Irving-Williams order (Co(II) < Ni(II) < Cu(II) > Zn(II)). researchgate.net

Impact of Excipients and Formulation Components on Chemical Stability

To counteract the inherent instability of piperacillin, formulations are often designed with specific excipients that enhance stability. google.comcjhp-online.ca

Buffers and Chelating Agents: The inclusion of a citrate (B86180) buffer and a chelating agent like edetate disodium (B8443419) (EDTA) is a key strategy in modern piperacillin formulations. google.comcjhp-online.ca

Sodium Citrate: Acts as a buffering agent to maintain the pH of the reconstituted solution within the optimal range for stability (around pH 6.5-7.0). google.comresearchgate.net This significantly slows the rate of pH-mediated hydrolysis. researchgate.net Furthermore, sodium citrate can sequester metal ions like zinc by forming strong complexes, which prevents these ions from catalyzing piperacillin degradation. sci-hub.se The use of sodium citrate alone has been shown to be effective in preventing the formation of insoluble impurities. sci-hub.senih.gov

EDTA: As a chelating agent, EDTA binds metal ions, inhibiting their catalytic activity in the degradation process. google.com However, some research suggests that the presence of EDTA is not essential to prevent the formation of insoluble dimers if sodium citrate is used, as citrate is highly effective at sequestering zinc ions. sci-hub.senih.gov

The addition of these excipients has been shown to have a positive effect on the properties of the antibiotic solution, including increasing the dissolution rate of the powder and stabilizing the dissolved active substance to prevent its transformation into insoluble forms. nih.gov

Excipient(s)Effect on Piperacillin StabilityMechanismReference
None (in Ringer Lactate with Zinc) Formation of piperacillin-lactate adduct (7.34%) and dimer.Zinc catalyzes lactam ring opening and subsequent reactions. sci-hub.se
EDTA (0.02%) Inhibits dimer formation but piperacillin-lactate adduct still forms (4.1%).Chelates metal ions, but less effectively than citrate in this context. sci-hub.se
Sodium Citrate (5%) Strongly inhibits formation of both dimer and piperacillin-lactate adduct (0.62%).Buffers pH to optimal range and strongly sequesters zinc ions. sci-hub.se

Future Directions and Emerging Research Avenues

Development of Novel Piperacillin (B28561) Combinations for Resistance Mitigation

The primary strategy to protect piperacillin from degradation by β-lactamase enzymes has been its combination with a β-lactamase inhibitor, most notably tazobactam (B1681243). nih.gov However, the emergence of resistance to this combination has necessitated the exploration of new partners for piperacillin. Research is focused on developing combinations that can overcome a wider spectrum of resistance mechanisms.

One avenue of investigation involves pairing piperacillin with newer generation β-lactamase inhibitors that have activity against a broader range of β-lactamases, including some of the more recently identified and challenging enzyme classes. nih.gov Another approach is the use of combination therapies where piperacillin/tazobactam is administered alongside other classes of antibiotics, such as aminoglycosides like tobramycin (B1681333) and amikacin (B45834). mdpi.comresearcherslinks.com Studies have shown that such combinations can result in synergistic killing of Pseudomonas aeruginosa isolates, including multidrug-resistant strains. mdpi.com For instance, the combination of piperacillin-tazobactam (B1260346) with tobramycin has demonstrated synergistic effects, potentially due to their different mechanisms of action and resistance. mdpi.com Similarly, piperacillin/tazobactam in combination with amikacin has been explored for treating severe infections. researcherslinks.comnih.gov

Recent formulations of piperacillin-tazobactam have been developed to improve compatibility with aminoglycosides like gentamicin (B1671437) and amikacin, allowing for simultaneous infusion. drugbank.com These efforts are critical for treating severe nosocomial infections where broad empirical coverage is often required. nih.gov

Exploration of Allosteric Modulation of PBP Activity

A groundbreaking area of research is the allosteric modulation of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. asm.orgcsic.es In some resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), the active site of a key PBP, PBP2a, is closed, preventing piperacillin from binding and inhibiting cell wall synthesis. asm.orgcsic.es

Recent discoveries have identified non-β-lactam compounds, such as quinazolinones, that can bind to an allosteric site on PBP2a. researchgate.netnih.govnih.gov This binding induces a conformational change that opens the active site, making it accessible and vulnerable to inhibition by piperacillin. researchgate.netnih.gov This synergistic mechanism effectively resensitizes the resistant bacterium to piperacillin. Crystal structures of PBP2a have provided support for this mechanism, showing a quinazolinone bound to the allosteric site and piperacillin covalently attached to the now-open active site. csic.esresearchgate.net

This approach represents a paradigm shift from directly targeting the active site to modulating the protein's function from a distance. The exploration of other potential allosteric inhibitors is a vibrant field of research. mdpi.combiorxiv.org For example, oxadiazoles (B1248032) have also been identified as potential allosteric inhibitors of PBP2a. biorxiv.org This strategy holds significant promise for developing novel combination therapies that can restore the activity of piperacillin against currently resistant strains.

Integration of Multi-Omics Data for Comprehensive Resistance Understanding

To develop a holistic understanding of how bacteria develop resistance to piperacillin, researchers are increasingly turning to multi-omics approaches. researchgate.netmdpi.com This involves the integration of data from genomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes that occur in a bacterium when it is exposed to and develops resistance to piperacillin.

Genomic studies have been instrumental in identifying the genetic basis of resistance. For example, high-resolution genomic analysis of an Escherichia coli isolate that developed piperacillin/tazobactam resistance during patient treatment revealed that resistance evolved through the duplication of the blaTEM-1 gene, which codes for a β-lactamase. nih.govmedrxiv.org This gene amplification, mediated by an insertion sequence, led to the hyperproduction of the TEM-1 enzyme, overwhelming the inhibitory effect of tazobactam. nih.gov

Proteomics, the large-scale study of proteins, provides insights into the functional changes associated with resistance. Comparative proteomic analyses of piperacillin/tazobactam-susceptible and -resistant E. coli strains have identified the increased abundance of proteins related to antibiotic resistance and bacterial virulence in the resistant strain. frontiersin.orgresearchgate.net These studies have pointed to the potential role of multidrug efflux pump systems in resistance to piperacillin/tazobactam. researchgate.net

Metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal metabolic reprogramming in response to antibiotic stress. The integration of these "omics" datasets provides a powerful framework for understanding the complex and multifaceted nature of antibiotic resistance, potentially uncovering novel drug targets and biomarkers for predicting treatment outcomes. researchgate.netbioplatforms.comnih.gov

Advanced Microfluidic Systems for Real-Time Mechanistic Studies

Advanced microfluidic systems are emerging as powerful tools for studying the mechanisms of antibiotic action and resistance in real-time and at the single-cell level. mdpi.comnih.govrsc.org These "lab-on-a-chip" technologies offer significant advantages over traditional microbiological methods, including reduced sample volumes, faster analysis times, and the ability to precisely control the cellular microenvironment. soton.ac.ukresearchgate.net

Microfluidic devices can be designed to create stable concentration gradients of antibiotics, allowing for the rapid determination of minimum inhibitory concentrations (MICs). researchgate.net They also enable the real-time monitoring of bacterial responses to antibiotics, such as changes in growth rate, morphology, and motility. soton.ac.ukfrontiersin.org For instance, researchers have used microfluidic chips to directly capture bacteria from samples and monitor their individual growth rates in response to various antibiotics, enabling antibiotic susceptibility determination in as little as 30 minutes. rsc.org

These systems are particularly well-suited for studying the formation and antibiotic resistance of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. mdpi.com Microfluidics allows for the creation of controlled biofilm models and the investigation of antibiotic penetration and efficacy within the biofilm structure. mdpi.com Furthermore, the ability to observe individual bacterial cells over time within microfluidic devices is providing unprecedented insights into phenomena like bacterial persistence and the evolution of resistance. nih.gov

Refinement of Predictive Computational Models for Antibiotic Efficacy

Computational modeling is playing an increasingly vital role in optimizing the use of existing antibiotics like piperacillin and in predicting the emergence of resistance. These models integrate various types of data to simulate and predict the complex interactions between the drug, the pathogen, and the patient.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling, often employing techniques like Monte Carlo simulations, is used to predict the probability of achieving therapeutic drug concentrations in diverse patient populations. oup.com These models incorporate patient-specific factors, such as renal function, to help devise optimized dosing regimens that maximize efficacy while minimizing toxicity. researchgate.netfrontiersin.org For piperacillin, such models have been used to evaluate extended-infusion dosing strategies to improve the likelihood of achieving the desired therapeutic target (the time the free drug concentration remains above the MIC). oup.com

Machine learning (ML) and other artificial intelligence approaches are also being applied to predict antibiotic efficacy and resistance. mdpi.com ML models have been developed to predict the clinical effectiveness of piperacillin-tazobactam in treating lower respiratory tract infections based on patient clinical data. nih.gov Other models use genomic data to predict antimicrobial resistance phenotypes. oup.com For example, ML models have shown improved accuracy in predicting piperacillin/tazobactam resistance in Klebsiella pneumoniae compared to traditional rule-based methods. biorxiv.org Genome-scale metabolic models are also being used to understand the metabolic changes in bacteria that lead to antibiotic resistance against drugs including piperacillin. mdpi.com As these computational models become more sophisticated and are validated with larger datasets, they hold the potential to become invaluable tools for personalized antibiotic therapy and for surveillance of emerging resistance trends. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can I design a robust experimental protocol to evaluate the antibacterial efficacy of Piperacillin(1-) against multidrug-resistant pathogens?

  • Methodological Answer : Utilize the PICOT framework to structure your research question:

  • P (Population): Define the bacterial strains (e.g., Pseudomonas aeruginosa isolates).
  • I (Intervention): Specify Piperacillin(1-) concentrations and administration methods (e.g., time-kill assays).
  • C (Comparison): Include control groups (e.g., other β-lactam antibiotics or untreated cultures).
  • O (Outcome): Measure metrics like minimum inhibitory concentration (MIC) or bacterial viability over time.
  • T (Time): Set timepoints for data collection (e.g., 24-hour growth curves).
    Ensure reproducibility by detailing protocols for bacterial culture conditions, antibiotic preparation, and statistical analysis of MIC values .

Q. What analytical methods are recommended for quantifying Piperacillin(1-) stability under varying physiological conditions?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to monitor degradation kinetics. Validate methods using:

  • Standard curves for Piperacillin(1-) in relevant matrices (e.g., plasma, buffer solutions).
  • Stability-indicating assays to distinguish intact drug from degradation products.
    Include controls for temperature, pH, and enzymatic activity (e.g., β-lactamase exposure). Report limits of detection (LOD) and quantification (LOQ) to ensure data reliability .

Advanced Research Questions

Q. How can contradictory data on Piperacillin(1-) pharmacokinetics in critically ill patients be resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis:

  • Define inclusion/exclusion criteria using PEO framework (Population: critically ill patients; Exposure: Piperacillin(1-); Outcome: pharmacokinetic parameters).
  • Apply statistical models (e.g., random-effects meta-analysis) to account for heterogeneity in study designs.
  • Assess bias using tools like ROBINS-I (Risk Of Bias In Non-randomized Studies).
    Discuss confounding variables (e.g., renal dysfunction, drug interactions) and propose dose-adjustment algorithms based on Bayesian forecasting .

Q. What experimental strategies can elucidate the molecular mechanisms of Piperacillin(1-)-induced nephrotoxicity?

  • Methodological Answer : Combine in vitro and in vivo models :

  • In vitro : Use renal proximal tubule cells (e.g., HK-2) to assess oxidative stress (via ROS quantification) and mitochondrial dysfunction (via JC-1 staining).
  • In vivo : Employ murine models with genetic knockouts (e.g., Oct1/2 transporters) to study drug accumulation.
    Validate findings using untargeted metabolomics to identify dysregulated pathways (e.g., glutathione metabolism). Ensure ethical compliance with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How should researchers address discrepancies in Piperacillin(1-) synergy studies with β-lactamase inhibitors?

  • Methodological Answer : Apply fractional inhibitory concentration index (FICI) analysis:

  • Classify synergy (FICI ≤0.5), indifference (0.5 < FICI ≤4), or antagonism (FICI >4).
  • Use checkerboard assays with rigorous plate-reader validation to minimize technical variability.
    Perform whole-genome sequencing of bacterial isolates to correlate synergy with genetic markers (e.g., β-lactamase gene variants). Publish raw data in supplementary files for transparency .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are optimal for analyzing dose-response relationships in Piperacillin(1-) resistance studies?

  • Methodological Answer : Use non-linear regression models (e.g., log-logistic or Hill equation) to fit dose-response curves.

  • Calculate EC50 values and 95% confidence intervals.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
    Report effect sizes and p-values adjusted for multiple testing (e.g., Bonferroni correction). Include Prism/GrapPad templates in supplementary materials .

Q. How to ensure reproducibility in Piperacillin(1-) synthesis and characterization studies?

  • Methodological Answer : Follow IUPAC guidelines for chemical synthesis:

  • Provide detailed reaction conditions (solvents, catalysts, temperatures).
  • Characterize products using NMR, IR, and mass spectrometry with peak assignments.
  • Report yields and purity (e.g., HPLC chromatograms).
    For novel derivatives, include elemental analysis and crystallographic data (if available). Cross-reference spectral data with published libraries .

Ethical & Literature Review Considerations

Q. What criteria should guide the inclusion of Piperacillin(1-) studies in a systematic review?

  • Methodological Answer : Use PRISMA 2020 checklist :

  • Define search terms (e.g., "Piperacillin(1-) AND pharmacokinetics") across databases (PubMed, Scopus).
  • Screen studies using PICOS framework (Population, Intervention, Comparator, Outcomes, Study design).
  • Exclude non-peer-reviewed sources (e.g., conference abstracts) unless critical for hypothesis generation.
    Document excluded studies with reasons (e.g., insufficient data on dosing regimens) .

Q. How to design a preclinical study evaluating Piperacillin(1-) safety in immunocompromised models?

  • Methodological Answer : Adhere to NIH guidelines for preclinical research:

  • Use immunosuppressed murine models (e.g., cyclophosphamide-treated mice).
  • Monitor hematological/renal parameters weekly.
  • Include sham-treated controls and blind outcome assessments.
    Submit protocols to institutional animal ethics committees and register on preclinicaltrials.eu .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperacillin(1-)
Reactant of Route 2
Reactant of Route 2
Piperacillin(1-)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.